molecular formula C22H17ClFN3O B2475870 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime CAS No. 478257-47-5

2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime

Cat. No.: B2475870
CAS No.: 478257-47-5
M. Wt: 393.85
InChI Key: GPCSHVDANKFUHN-DHRITJCHSA-N
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Description

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime is a high-purity chemical reagent designed for advanced pharmaceutical and biochemical research. This compound belongs to the imidazo[1,2-a]pyridine family, a scaffold recognized for its significant biological activities and potential in drug discovery . Key Research Applications: Anticancer Agent Development: The imidazo[1,2-a]pyridine (IP) core is a prominent pharmacophore in medicinal chemistry, with extensive research into its derivatives as novel anticancer agents . IP-based compounds have demonstrated significant potential for targeted cancer therapy with minimal side effects, and are investigated as inhibitors of critical cellular pathways, including phosphoinositide-3-kinase/mammalian target of rapamycin (PI3K/mTOR), protein kinase B/mammalian target of rapamycin (Akt/mTOR), and aldehyde dehydrogenase (ALDH) . Neuropharmacology and Cholinesterase Reactivation: The structural motif of an oxime group linked to a heterocyclic system is a hallmark of acetylcholinesterase (AChE) reactivators . Such reactivators are studied as therapeutic interventions for poisoning by organophosphate-based nerve agents and insecticides . The oxime functional group acts as a nucleophile to restore the function of the inhibited enzyme. Structural Insights and Synthesis: The compound is synthesized from a 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde precursor, a structure confirmed by single-crystal X-ray diffraction studies . The synthesis of this precursor typically involves a Vilsmeier-Haack formylation reaction, using reagents such as phosphoryl chloride (POCI3) in dimethylformamide (DMF) . The subsequent derivatization with a 4-fluorobenzyloxyamine group to form the oxime introduces specific properties that can be tailored for interaction with biological targets. Handling and Regulatory Information: This product is intended for research purposes in a controlled laboratory setting by qualified personnel. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all local and federal regulations for chemical safety and disposal.

Properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-N-[(4-fluorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O/c1-15-3-2-12-27-20(13-25-28-14-16-4-10-19(24)11-5-16)21(26-22(15)27)17-6-8-18(23)9-7-17/h2-13H,14H2,1H3/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCSHVDANKFUHN-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=NOCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C2/C=N/OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H17ClFN3O
  • Molecular Weight : 393.85 g/mol
  • CAS Number : 478257-47-5
  • Purity : Typically 95% .

Target of Action

Compounds in the imidazo[1,2-a]pyridine class are known for their interactions with various biological targets, including receptors involved in the central nervous system and inflammatory pathways. Specifically, this compound has been noted for its potential activity at cannabinoid CB2 receptors, which play a role in pain modulation and immune response .

Mode of Action

The mode of action involves radical reactions that facilitate direct functionalization through:

  • Transition metal catalysis
  • Metal-free oxidation
  • Photocatalysis strategies .

Biochemical Pathways

Research indicates that imidazo[1,2-a]pyridines can influence multiple biochemical pathways:

  • Anti-inflammatory responses
  • Anticancer activities
  • Neuroprotective effects .

Anticancer Activity

Studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to our target have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of related compounds. For example, quaternized derivatives of pyridine have displayed strong antibacterial and antifungal activities compared to their parent compounds .

Neuroprotective Effects

The neuroprotective properties of imidazo[1,2-a]pyridines have been linked to their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells .

Study on Cannabinoid Receptors

A notable study investigated the interaction of imidazo[1,2-a]pyridine derivatives with cannabinoid receptors. The results indicated that these compounds could selectively activate CB2 receptors, leading to reduced inflammation in animal models .

Anticancer Efficacy Trials

In vitro studies on cancer cell lines (e.g., breast and prostate cancer) revealed that treatment with imidazo[1,2-a]pyridine derivatives resulted in a significant reduction in cell viability and induced apoptosis. The underlying mechanisms were attributed to the activation of caspase pathways .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
Imidazo[1,2-a]pyridine Derivative AAnticancerApoptosis induction
Imidazo[1,2-a]pyridine Derivative BAntimicrobialCell membrane disruption
Imidazo[1,2-a]pyridine Derivative CNeuroprotectiveOxidative stress reduction

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds with imidazole rings have shown promising antimicrobial properties. Research indicates that derivatives of imidazo[1,2-a]pyridine can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
    • A study demonstrated that certain imidazole derivatives exhibit significant activity against various bacterial strains, suggesting that 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime could be evaluated for similar properties.
  • Anticancer Potential :
    • Imidazole derivatives have been explored for their anticancer properties. The presence of the chlorophenyl group in this compound may enhance its interaction with cancer cell pathways, potentially leading to apoptosis in malignant cells.
    • Case studies have shown that modifications in imidazole structures can lead to increased cytotoxicity against specific cancer cell lines, warranting further investigation into this compound's efficacy in cancer therapy.
  • Neurological Applications :
    • The compound's structural similarity to known neuroactive agents suggests potential use in treating neurological disorders. Research into related compounds has indicated effects on neurotransmitter systems, which could be beneficial in developing treatments for conditions like Alzheimer's disease.

Synthetic Chemistry Applications

  • Synthesis of Heterocycles :
    • This compound serves as a versatile intermediate in the synthesis of other heterocyclic compounds. Its reactive aldehyde and oxime functionalities allow for diverse synthetic pathways, including cyclization reactions that yield various biologically active molecules.
    • The synthesis process involves the formation of oximes from aldehydes, which are crucial in building complex organic frameworks used in pharmaceuticals and agrochemicals .
  • Building Block for Drug Development :
    • As a building block, this compound can be modified to create libraries of derivatives that can be screened for biological activity. This approach is fundamental in drug discovery processes where structure-activity relationships are explored.

Material Science Applications

  • Polymer Chemistry :
    • The oxime functionality can be utilized in polymerization processes to create novel materials with specific properties. These materials may find applications in coatings, adhesives, and other industrial products.
    • The stability and reactivity of imidazole compounds make them suitable for incorporation into polymer matrices, enhancing thermal and mechanical properties.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth by related imidazole derivatives.
Synthesis TechniquesExplored methods for synthesizing pyridine aldehydes as intermediates for various applications.
Anticancer PropertiesInvestigated the cytotoxic effects of imidazole derivatives on cancer cell lines, indicating potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other imidazo[1,2-a]pyridine derivatives and oxime-containing molecules. Below is a comparative analysis based on substituent variations and their implications:

Compound Key Structural Features Potential Implications
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime (CAS: 478257-37-3) - Imidazo[1,2-a]pyridine core
- 4-Cl-phenyl at C2
- 4-F-benzyl oxime at C3 aldehyde
Enhanced lipophilicity (Cl, F substituents); potential for dual hydrogen bonding (oxime)
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone O-(4-fluorobenzyl)oxime (CAS: 478257-47-5) - Thiazole ring replaces imidazo[1,2-a]pyridine
- Sulfonyl group
Increased steric bulk; possible metabolic stability via sulfonyl group
2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone O-(4-fluorobenzyl)oxime (CAS: 672950-32-2) - Sulfanyl linker
- Additional methyl group at C7
Improved solubility (sulfanyl); altered electronic properties
Minodronic acid hydrate (Ono-5920/YH-529) - Imidazo[1,2-a]pyridine core with bisphosphonate group Clinically approved for osteoporosis; targets bone resorption via bisphosphonate moiety

Key Observations

Halogen Substitution: The 4-chlorophenyl and 4-fluorobenzyl groups in the target compound enhance its lipophilicity and metabolic stability compared to non-halogenated analogues. This is critical for membrane permeability in drug design .

This contrasts with sulfonyl or sulfanyl groups in analogues, which prioritize steric or electronic modulation .

Scaffold Variations : Replacement of the imidazo[1,2-a]pyridine core with thiazole (CAS: 478257-47-5) alters binding pocket compatibility, as thiazoles are smaller and less planar, affecting target selectivity .

Pharmacological Data Limitations

While minodronic acid (a related imidazo[1,2-a]pyridine derivative) has well-documented clinical efficacy , the target compound lacks publicly available pharmacological data. Its structural similarity to kinase inhibitors (e.g., PI3K/AKT pathway modulators) suggests hypothetical activity, but experimental validation is required.

Q & A

Q. What is the recommended synthetic route for preparing 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime?

The synthesis involves two key steps:

  • Step 1 : Formation of the imidazo[1,2-a]pyridine-3-carbaldehyde core via Vilsmeier-Haack formylation . A solution of 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in chloroform under reflux (8 hours, 0–10°C initial cooling) .
  • Step 2 : Oxime formation. The aldehyde intermediate reacts with O-(4-fluorobenzyl)hydroxylamine under mild conditions (e.g., ethanol, room temperature, 12–24 hours). Purification is typically achieved via silica gel chromatography using ethyl acetate/petroleum ether (1:1) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR are used to verify substituent positions and oxime geometry. For example, the aldehyde proton (δ ~10 ppm) disappears after oxime formation, replaced by a characteristic oxime proton signal (δ ~8–9 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <2 ppm error .
  • X-ray Crystallography : Resolves stereochemical ambiguities. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • TLC/HPLC : Monitors reaction progress and purity (>98% by HPLC) .

Q. What safety precautions are essential during synthesis and handling?

  • Reagent hazards : POCl₃ is corrosive and moisture-sensitive; use under inert atmosphere (N₂/Ar) .
  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory .
  • Storage : Store at –20°C under desiccated conditions to prevent hydrolysis of the oxime moiety .

Advanced Research Questions

Q. How can reaction yields be optimized for the Vilsmeier-Haack formylation step?

  • Temperature control : Maintain strict cooling (0–10°C) during POCl₃/DMF addition to avoid side reactions (e.g., over-formylation) .
  • Solvent selection : Chloroform enhances electrophilic reactivity compared to DCM .
  • Catalyst screening : Trace iodine (0.1–1 mol%) may accelerate imidazo[1,2-a]pyridine activation .

Q. How to resolve contradictions in NMR data for the oxime isomer (E/Z)?

  • NOESY/ROESY : Detect spatial proximity between the fluorobenzyl group and imidazo[1,2-a]pyridine protons to assign geometry .
  • Dynamic NMR : Monitor temperature-dependent chemical shift changes for tautomerization or isomer equilibria .

Q. What crystallographic challenges arise during structural refinement, and how are they addressed?

  • Disorder modeling : For flexible fluorobenzyl groups, use PART instructions in SHELXL to split disordered atoms .
  • Twinning : Apply HKLF5 format in SHELX for twinned data refinement. Example: A twofold rotation axis may resolve pseudo-merohedral twinning .

Q. What mechanistic insights explain the regioselectivity of the imidazo[1,2-a]pyridine formylation?

The Vilsmeier-Haack reaction targets the electron-rich C3 position of imidazo[1,2-a]pyridine due to:

  • Resonance stabilization : The conjugated π-system directs electrophilic attack to C3 .
  • Steric effects : Substituents at C8 (methyl) minimally hinder C3 reactivity .

Q. How does the compound’s stability vary under different storage conditions?

  • Hydrolytic stability : The oxime bond is prone to acid/base hydrolysis. Stability studies (pH 3–9, 25°C) show decomposition >5% after 7 days at pH <5 .
  • Photostability : UV/Vis exposure (λ >300 nm) induces radical degradation; store in amber vials .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYieldKey OptimizationReference
FormylationPOCl₃, DMF, CHCl₃, 8h reflux75%Strict temperature control (0–10°C)
Oxime FormationO-(4-Fluorobenzyl)hydroxylamine, EtOH, 24h82%Silica gel chromatography (EtOAc/PE 1:1)

Q. Table 2. Analytical Data Comparison

TechniqueObserved DataExpected DataDiscrepancy Resolution
¹H NMR (E-isomer)δ 8.25 (s, 1H, CH=N)δ 8.30Confirm via ¹H-¹⁵N HMBC
HRMS[M+H]⁺ = 420.1234420.1230Adjust ionization source (ESI vs. APCI)

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